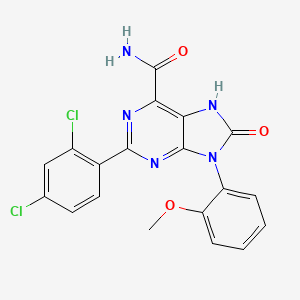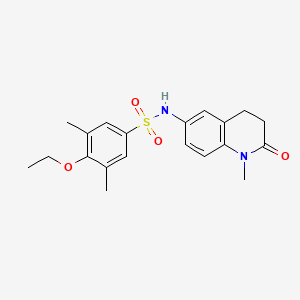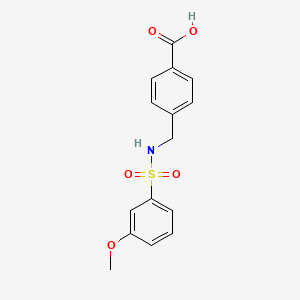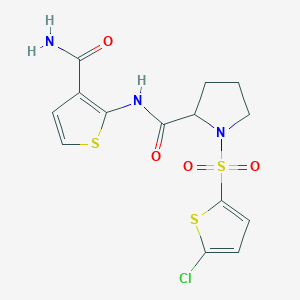
2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O3 and its molecular weight is 430.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Environmental Health and Endocrine Disruption
Research in environmental health has focused on the detection and effects of various endocrine-disrupting chemicals (EDCs) in human and environmental samples. These studies often involve complex compounds that may share structural similarities or functional groups with the chemical you mentioned. For instance, studies have investigated the presence and impact of phthalates, polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs) in different matrices, including human tissues, food, and the environment. These substances, like the compound , often contain halogenated aromatic rings and other features characteristic of environmental pollutants and EDCs.
- One study analyzed the ubiquity of nonylphenols (NPs) in food, revealing widespread dietary exposure to these endocrine disruptors. NPs, like the compound you're interested in, are known for their persistence and potential health effects, underscoring the importance of monitoring such compounds in consumer products and the environment (Guenther et al., 2002).
Metabolism and Pharmacokinetics Studies
Pharmacokinetic studies are critical for understanding how compounds are absorbed, metabolized, and excreted by living organisms. Such research provides valuable insights into the safety, efficacy, and environmental impact of chemical substances, including potential therapeutic agents.
- For example, a study on the metabolism and excretion of BIIB021, an HSP90 inhibitor, in rats and dogs, and its human metabolic profile, sheds light on the extensive metabolism of complex organic molecules, involving processes like hydroxylation, demethylation, and conjugation. These findings highlight the intricate pathways through which organisms handle chemical exposures, which could be relevant for similar compounds (Xu et al., 2013).
Environmental Exposure and Health Risks
Research into environmental exposure to chemicals and their potential health risks has increasingly become a focal point for public health. Studies often explore how exposure to various chemicals, through diet, environmental contact, or occupational settings, can affect human health.
- Investigations into the presence of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in indoor environments, for example, highlight the significance of understanding the pathways through which humans are exposed to synthetic chemicals. These studies can inform strategies to mitigate exposure to hazardous substances, relevant to managing risks associated with complex compounds like the one you are interested in (Harrad et al., 2006).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-13-5-3-2-4-12(13)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)10-7-6-9(20)8-11(10)21/h2-8H,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTCUIDYLIAZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2547423.png)
![2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime](/img/structure/B2547424.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)
![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)
![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)
